Stearda

描述

准备方法

Synthetic Routes and Reaction Conditions: Stearda is typically synthesized by reacting dopamine with stearic acid. This reaction is generally carried out in an organic solvent such as ethanol, dimethylformamide, or chloroform . The reaction conditions often involve heating and stirring to ensure complete conjugation of dopamine and stearic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process would likely involve large-scale reactors and purification systems to ensure high purity and yield. The use of organic solvents and controlled reaction conditions would be essential to maintain the integrity of the compound.

化学反应分析

Types of Reactions: Stearda undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, affecting its catecholamine structure.

Reduction: Reduction reactions can modify the functional groups attached to the dopamine moiety.

Substitution: Substitution reactions can occur at the hydroxyl groups of the catecholamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can yield modified dopamine structures.

科学研究应用

Pharmaceutical Applications

Stearda has been investigated for its therapeutic properties, particularly in drug discovery and development. Its ability to interact with biological targets makes it a candidate for treating various diseases.

Drug Discovery and Development

Computer-Aided Drug Design (CADD) has been pivotal in identifying potential therapeutic uses for this compound. CADD techniques allow researchers to simulate how this compound interacts with specific biological targets, enhancing the efficiency of drug discovery processes. For instance, studies have demonstrated that CADD can significantly increase the hit rate of novel compounds compared to traditional high-throughput screening (HTS) methods .

Case Study: Inhibitors of Tyrosine Phosphatase-1B

- Researchers utilized CADD to screen compounds against tyrosine phosphatase-1B, a target implicated in diabetes. The virtual screening yielded a higher hit rate for compounds similar to this compound, showcasing its potential as an effective inhibitor .

Multi-Target Activity

Recent advancements have also focused on the design of multi-target compounds (MT-CPDs) that include this compound as a core structure. These compounds are engineered to interact with multiple biological targets, which can lead to more effective treatments with fewer side effects.

| Dataset | Mixed Assays | Biochemical Assays |

|---|---|---|

| MT-CPDs | 2858 | 1242 |

| ST-CPDs | 15,839 | 6629 |

This table summarizes the composition of compound datasets from mixed and biochemical assays, indicating the breadth of research surrounding multi-target applications of compounds like this compound .

Agricultural Applications

This compound's reactivity and structural characteristics make it suitable for agricultural applications, particularly in developing safer pesticides and herbicides.

Development of Safer Agricultural Products

Researchers have explored this compound's potential as an active ingredient in agrochemicals. Its unique properties may enhance the efficacy and safety profile of existing agricultural products.

Case Study: N-Heteroarenes

- A recent study highlighted the creation of N-heteroarenes, which are structurally related to this compound. These compounds have shown promise in developing new pesticides that are both effective against pests and less harmful to non-target organisms .

Material Science Applications

The unique chemical properties of this compound also lend themselves to innovations in material science.

Electronic Applications

This compound's reactivity opens avenues for its use in electronics, particularly in developing new materials for semiconductors and other electronic components.

Case Study: Organometallic Catalysis

作用机制

Stearda exerts its effects primarily by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid to leukotrienes . Leukotrienes are inflammatory mediators, and their inhibition can reduce inflammation. This compound also potentiates the effects of endovanilloids at TRPV1 receptors, enhancing intracellular calcium levels and nociception .

相似化合物的比较

N-oleoyl dopamine: Another fatty acid amide with similar structural features but different fatty acid components.

Anandamide: An endocannabinoid with a similar amide linkage but different biological targets.

N-arachidonoyl dopamine: Shares structural similarities but has different fatty acid components and biological activities.

Uniqueness: Stearda’s uniqueness lies in its specific combination of dopamine and stearic acid, which confers distinct biological activities, particularly its potent inhibition of 5-lipoxygenase and its effects on TRPV1 receptors .

生物活性

Stearda, or N-stearoyldopamine, is a compound belonging to the class of N-acyldopamines, which are fatty acid derivatives of dopamine. This compound has garnered attention for its potential biological activities, particularly in the context of pain modulation and cellular signaling. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound primarily exerts its biological effects through interactions with the transient receptor potential vanilloid 1 (TRPV1) receptor. Unlike other N-acyldopamines, such as N-oleoyldopamine (OLDA) and N-palmitoyldopamine (PALDA), this compound does not activate TRPV1 directly. However, it enhances the effects of other endovanilloids like N-arachidonoyl dopamine (NADA) and anandamide, particularly under acidic conditions (pH 6.0–6.7) where it can significantly increase intracellular calcium levels in cells expressing TRPV1 .

Biological Activity Overview

This compound has been investigated for various biological activities:

- Pain Modulation : this compound has been shown to potentiate the nociceptive effects of NADA in vivo, shortening withdrawal latencies in response to thermal stimuli . This suggests its role as an "entourage" compound that enhances the sensitivity of pain pathways.

- Enzyme Interaction : It inhibits 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating potential therapeutic applications in managing inflammation .

- Cellular Signaling : The compound influences cellular signaling pathways related to pain perception and inflammation through its interactions with TRPV1 and possibly other receptors .

Case Study Analysis

Research has highlighted the significance of case studies in understanding the clinical implications of compounds like this compound. For instance, a study demonstrated that this compound could enhance the nociceptive behavior induced by carrageenan in animal models, suggesting its role in inflammatory pain response . This finding emphasizes the importance of understanding how this compound interacts with physiological processes to inform therapeutic strategies.

Research Findings Summary

属性

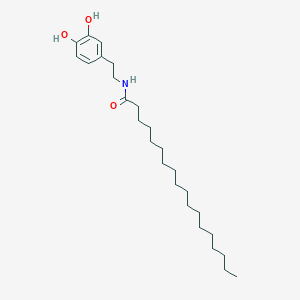

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSVLPLQCBIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434391 | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-10-0 | |

| Record name | N-Stearoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of N-Stearoyldopamine (STEARDA) on the TRPV1 receptor?

A1: Research indicates that this compound, unlike its structurally similar counterparts N-Oleoyldopamine (OLDA) and N-Palmitoyldopamine (PALDA), does not activate the TRPV1 receptor. Studies using VR1-transfected HEK 293 cells showed that this compound failed to induce calcium influx, a key indicator of TRPV1 activation []. Furthermore, in vivo studies demonstrated that this compound did not affect paw withdrawal latencies from a radiant heat source, suggesting a lack of nociceptive response typically associated with TRPV1 activation [].

Q2: How does the structure of N-acyldopamines, specifically the fatty acid chain length, influence their activity on the TRPV1 receptor?

A2: The study by Chu et al. [] highlights the importance of a long, unsaturated fatty acid chain for optimal interaction with the TRPV1 receptor. While OLDA, possessing an 18-carbon unsaturated fatty acid chain, effectively activated TRPV1, both PALDA (16-carbon saturated chain) and this compound (18-carbon saturated chain) failed to elicit a response. This suggests that both chain length and the presence of unsaturation are crucial for binding and activating the TRPV1 receptor within this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。